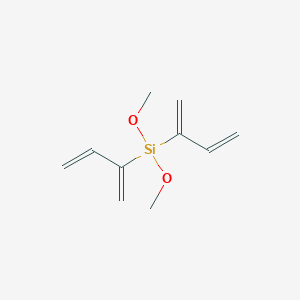
Di(buta-1,3-dien-2-yl)(dimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is an organosilicon compound characterized by the presence of two buta-1,3-dien-2-yl groups and two methoxy groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di(buta-1,3-dien-2-yl)(dimethoxy)silane typically involves the reaction of buta-1,3-diene derivatives with silicon-containing reagents. One common method is the reaction of 1-trimethylsilylbuta-2,3-diene with methanol in the presence of a catalyst such as tin tetrachloride or antimony trichloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Di(buta-1,3-dien-2-yl)(dimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes or alkylsilanes.
科学的研究の応用
Di(buta-1,3-dien-2-yl)(dimethoxy)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of di(buta-1,3-dien-2-yl)(dimethoxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic reactions and enhancing the reactivity of other compounds. Additionally, the presence of the buta-1,3-dien-2-yl groups allows for conjugation with other molecules, enabling the formation of complex structures with unique properties .
類似化合物との比較
Similar Compounds
Buta-1,3-dien-2-ylbenzene: Similar in structure but contains a benzene ring instead of methoxy groups.
Buta-1,3-dien-2-yl(methoxy)silane: Contains one methoxy group and one buta-1,3-dien-2-yl group.
Danishefsky’s diene: An organosilicon compound with a similar diene structure but different substituents.
Uniqueness
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is unique due to the presence of both buta-1,3-dien-2-yl and methoxy groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science.
特性
CAS番号 |
106154-12-5 |
|---|---|
分子式 |
C10H16O2Si |
分子量 |
196.32 g/mol |
IUPAC名 |
bis(buta-1,3-dien-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C10H16O2Si/c1-7-9(3)13(11-5,12-6)10(4)8-2/h7-8H,1-4H2,5-6H3 |
InChIキー |
RCMZUEJTEZSQMH-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C(=C)C=C)(C(=C)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



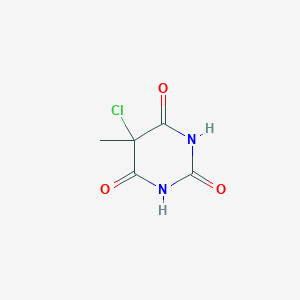
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
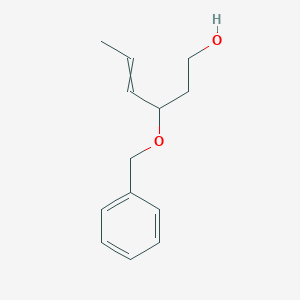
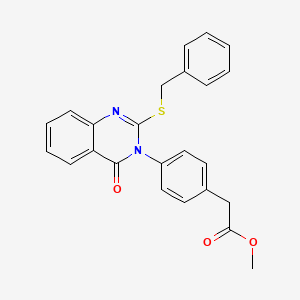
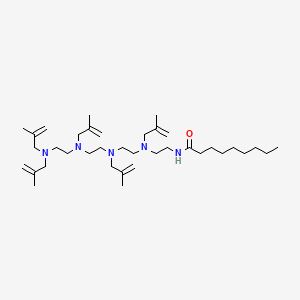
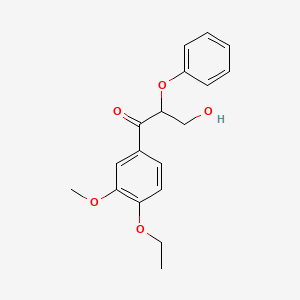
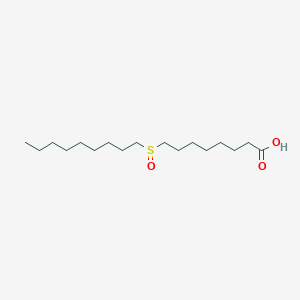
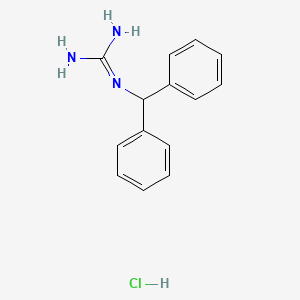
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
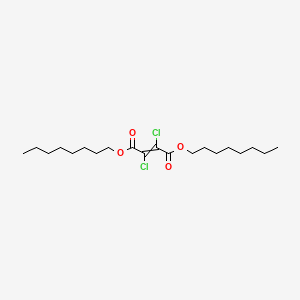
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
